molecular formula C7H11N3 B582034 4-Amino-2-ethylaminopyridine CAS No. 891855-87-1

4-Amino-2-ethylaminopyridine

Cat. No.: B582034
CAS No.: 891855-87-1
M. Wt: 137.186
InChI Key: NNXBBUGFOJVAKK-UHFFFAOYSA-N
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Description

4-Amino-2-ethylaminopyridine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyridine, characterized by the presence of an amino group at the fourth position and an ethylamino group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethylaminopyridine typically involves the reaction of 2-chloro-4-nitropyridine with ethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-ethylaminopyridine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-2-ethylaminopyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-ethylaminopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ethylamino groups can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    4-Amino-2-methylaminopyridine: Similar structure but with a methyl group instead of an ethyl group.

    4-Amino-2-dimethylaminopyridine: Contains two methyl groups on the amino nitrogen.

    2-Amino-4-ethylaminopyridine: The positions of the amino and ethylamino groups are reversed.

Uniqueness: 4-Amino-2-ethylaminopyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-N-ethylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-9-7-5-6(8)3-4-10-7/h3-5H,2H2,1H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXBBUGFOJVAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718195
Record name N~2~-Ethylpyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891855-87-1
Record name N~2~-Ethylpyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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